![molecular formula C18H14N2O3S B2953192 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034436-01-4](/img/structure/B2953192.png)
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes.
科学的研究の応用
Histone Deacetylase Inhibition
A study conducted by Zhou et al. (2008) explored the design, synthesis, and biological evaluation of a compound similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).
Heterocyclic Synthesis
Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound . These esters were synthesized through coupling reactions and investigated for their reactivity towards various nitrogen nucleophiles, leading to the formation of multiple heterocyclic derivatives (Mohareb et al., 2004).
Capillary Electrophoresis
In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for imatinib mesylate and related substances, including compounds structurally similar to the one . This method was shown to be promising for quality control of pharmaceuticals (Ye et al., 2012).
Synthesis of Derivatives
Fadda et al. (2013) synthesized new derivatives of tetrahydropyrimidine-thione using a key intermediate that bears structural similarities to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These derivatives were obtained through reactions with haloketones, leading to the formation of various heterocyclic compounds (Fadda et al., 2013).
Luminescent Properties
A study by Srivastava et al. (2017) investigated compounds with a 1,8-naphthalimide structure connected to benzoic acid, similar in structure to the compound . These compounds demonstrated luminescent properties and exhibited multi-stimuli-responsive behavior, indicating potential applications in materials science (Srivastava et al., 2017).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized carbohydrazides and 2-azetidinones, structurally related to the compound , and investigated their antidepressant and nootropic activities. Their results suggested the potential of these compounds as central nervous system active agents (Thomas et al., 2016).
Photosensitive Poly(benzoxazole)
Ebara et al. (2003) developed a synthetic method for a poly(benzoxazole) precursor that has similarities to the compound . This precursor demonstrated photosensitivity and was explored for potential applications in photoresist materials (Ebara et al., 2003).
Antioxidant Activity
Tumosienė et al. (2019) synthesized pyrrolidine-3-carboxylic acid derivatives, structurally related to the compound of interest, and evaluated their antioxidant activity. This research highlights the potential of such compounds in the development of antioxidants (Tumosienė et al., 2019).
Inverse Agonist Activity
Landsman et al. (1997) investigated compounds structurally similar to the one , demonstrating inverse agonist activity at the human cannabinoid CB1 receptor. This research contributes to our understanding of receptor-ligand interactions (Landsman et al., 1997).
作用機序
Target of action
Thiazoles and indoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of these compounds can vary depending on the specific derivative and its target. For example, some indole derivatives have been reported as antiviral agents .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. For instance, thiamine, which contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of action
The molecular and cellular effects of these compounds’ actions can range from antimicrobial to antineoplastic effects, depending on the specific compound and its target .
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(8-13)23-11-22-16)20-9-12-3-5-19-15(7-12)14-4-6-24-10-14/h1-8,10H,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQTIPQDPHLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)
![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

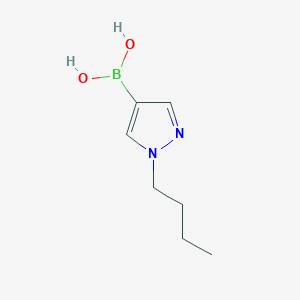
![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)
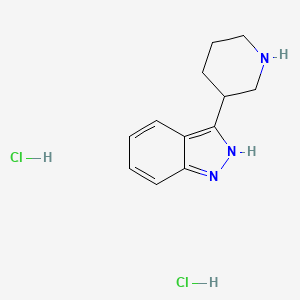
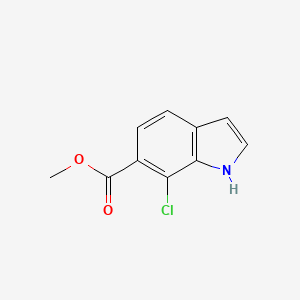
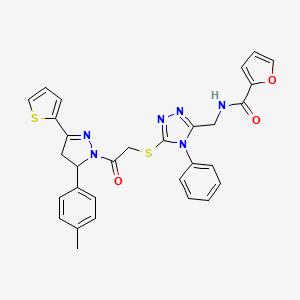

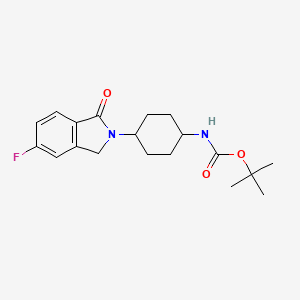
![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)
![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)